molecular formula C16H15ClO B3023736 3'-Chloro-3-(3-methylphenyl)propiophenone CAS No. 898790-63-1

3'-Chloro-3-(3-methylphenyl)propiophenone

Cat. No.: B3023736
CAS No.: 898790-63-1
M. Wt: 258.74 g/mol
InChI Key: ZZEPFYOPBKHWMX-UHFFFAOYSA-N
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Description

Contextual Significance of Propiophenone (B1677668) Scaffolds in Organic Synthesis and Chemical Biology

The propiophenone scaffold, a core structure consisting of a phenyl ring attached to a propan-1-one group, is a cornerstone in the fields of organic synthesis and chemical biology. wikipedia.org Propiophenone and its derivatives are recognized as a versatile class of organic compounds extensively studied for their potential applications. ontosight.ai These structures serve as crucial intermediates in the synthesis of more complex molecules, including a wide array of pharmaceuticals and agrochemicals. ontosight.aichemicalbook.com The adaptability of the propiophenone framework allows for a wide range of functionalizations, leading to diverse biological activities. researchgate.net

In medicinal chemistry, the propiophenone core is a valuable building block for designing innovative therapeutic agents. researchgate.net For instance, it is an intermediate in the synthesis of pharmaceuticals like phenmetrazine. wikipedia.org The ability to modify the scaffold by adding various substituents allows chemists to fine-tune the molecule's properties, influencing its biological function and efficacy. This strategy of modifying a core structure is fundamental to drug discovery and development. researchgate.net The fusion of the phenyl ring with the ketone-containing side chain provides a stable yet reactive template for constructing novel heterocyclic systems and other complex molecular architectures with significant biological properties. researchgate.netmdpi.com

Rationale for Investigating 3'-Chloro-3-(3-methylphenyl)propiophenone as a Model Compound

This compound has been identified as a compound of interest for scientific investigation. Its molecular structure features a propiophenone backbone with two specific substitutions: a chloro group at the 3'-position of the phenyl ring and a 3-methylphenyl group at the third position of the propane (B168953) chain. This specific arrangement of functional groups makes it an ideal model compound for several research applications.

The rationale for its investigation stems from its potential utility as a specialized building block in organic synthesis. Substituted propiophenones are frequently used as starting materials or intermediates. ontosight.aichemicalbook.com The presence of the chloro and methylphenyl groups allows researchers to explore how these modifications influence reaction outcomes and the properties of the resulting products. The compound serves as a platform to study the electronic effects of the chlorine atom and the steric and electronic influence of the tolyl group in various chemical transformations.

Below are the key chemical properties of this compound:

PropertyValue
CAS Number 898790-63-1
Molecular Formula C16H15ClO
Molecular Weight 258.74 g/mol
Predicted Boiling Point 401.8±38.0 °C
Predicted Density 1.142±0.06 g/cm3
Data sourced from ChemicalBook. chemicalbook.com

Overview of Advanced Research Paradigms Applied to Novel Organic Molecular Entities

The study of novel organic molecules like this compound is propelled by a suite of advanced research paradigms that have revolutionized organic chemistry. google.com Modern synthetic chemistry has moved beyond traditional methods, embracing technologies and methodologies that enhance precision, efficiency, and understanding at the molecular level. google.comtaylorfrancis.com

Key advanced research paradigms include:

Computational Modeling and Machine Learning: Before synthesis begins in the laboratory, computational tools can predict reaction pathways, molecular properties, and potential biological activity. Machine learning algorithms can analyze vast datasets to suggest optimal reaction conditions, accelerating the discovery process. google.com

Advanced Spectroscopic and Analytical Techniques: The characterization of new compounds is crucial. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography provide detailed information about molecular structure and purity. taylorfrancis.comucc.ie

High-Throughput Screening (HTS): In areas like drug discovery and materials science, HTS allows for the rapid evaluation of thousands of different compounds or reaction conditions, dramatically speeding up the identification of promising candidates. google.com

Novel Synthetic Methodologies: Research continually focuses on developing new and improved synthetic methods. rsc.org This includes the use of innovative catalysts (metal-, organo-, and biocatalysis), light-mediated reactions, and flow chemistry, which can offer better yields, selectivity, and more environmentally friendly processes. ucc.ienih.govyoutube.com These methods are essential for efficiently creating complex and novel molecular structures. orgchemres.org

These advanced paradigms collectively create a powerful framework for the synthesis, characterization, and application of new organic compounds, enabling scientists to tackle increasingly complex challenges in chemistry and related disciplines. google.comtaylorfrancis.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-chlorophenyl)-3-(3-methylphenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO/c1-12-4-2-5-13(10-12)8-9-16(18)14-6-3-7-15(17)11-14/h2-7,10-11H,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZEPFYOPBKHWMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CCC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70644071
Record name 1-(3-Chlorophenyl)-3-(3-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898790-63-1
Record name 1-(3-Chlorophenyl)-3-(3-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Chloro 3 3 Methylphenyl Propiophenone

Retrosynthetic Analysis and Strategic Precursor Selection

A retrosynthetic analysis of 3'-Chloro-3-(3-methylphenyl)propiophenone offers several logical pathways for its synthesis. The primary bond disconnections considered are those that are synthetically feasible and utilize readily available starting materials.

One of the most direct approaches involves a Friedel-Crafts acylation reaction. This strategy disconnects the bond between the carbonyl group and the 3-chlorophenyl ring. This leads to two key precursors: 3-chlorobenzene and 3-(3-methylphenyl)propionyl chloride. The latter can be synthesized from 3-(3-methylphenyl)propanoic acid, which in turn can be prepared from 3-methylbenzaldehyde (B113406).

Another viable retrosynthetic approach involves the formation of the carbon-carbon bond between the alpha and beta carbons of the propiophenone (B1677668) backbone. This disconnection suggests precursors such as a 3-chloro-substituted acetophenone (B1666503) derivative and a 3-methylbenzyl halide.

A third strategy could involve the conjugate addition of an organometallic reagent to an α,β-unsaturated ketone. This would entail the synthesis of 3'-chloro-chalcone and a subsequent reaction with an appropriate methyl-containing organocuprate reagent.

Based on the reliability and high yields often associated with Friedel-Crafts acylations for the synthesis of aryl ketones, the first approach is often considered the most strategic. wikipedia.orgorganic-chemistry.org The precursors, 3-chlorobenzene and 3-(3-methylphenyl)propionyl chloride, are either commercially available or can be synthesized through well-established methods.

Development of Novel Synthetic Pathways

Recent advancements in organic synthesis have opened up new avenues for the construction of complex molecules like this compound. These novel pathways often offer improvements in terms of efficiency, selectivity, and environmental impact.

Transition Metal-Catalyzed Coupling Reactions in Propiophenone Synthesis

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. mdpi.commdpi.com For the synthesis of this compound, several strategies can be envisioned:

Suzuki-Miyaura Coupling: This reaction could be employed to form the bond between the two aromatic rings in a precursor molecule. wikipedia.orglibretexts.org For instance, a coupling reaction between 3-chlorophenylboronic acid and a suitable 3-methylphenyl-containing substrate could be a key step. acs.orgresearchgate.net A carbonylative Suzuki coupling is another possibility, which introduces the carbonyl group directly. researchgate.net

Heck Reaction: The Heck reaction could be utilized to form the carbon-carbon bond between the aromatic ring and the propionyl side chain. rsc.orgorganic-chemistry.orgrsc.org This would likely involve the reaction of an aryl halide with an appropriate alkene, followed by further functional group manipulation to yield the desired ketone. pearson.comnih.gov

These transition metal-catalyzed methods offer the advantage of high functional group tolerance and can often be performed under milder conditions than traditional methods. mdpi.commdpi.com

Chemo- and Regioselective Synthesis Strategies

Therefore, a more strategic approach is to start with precursors that already contain the desired substituents. For the 3-chlorophenyl moiety, beginning with 3-chlorobenzene or 3-chlorobenzoic acid ensures the correct positioning of the chlorine atom. researchgate.net Similarly, for the 3-methylphenyl group, starting with 3-methylbenzaldehyde or a related compound is crucial for regiochemical control. google.com

In multistep syntheses, the order of reactions and the choice of protecting groups can also play a critical role in achieving the desired chemo- and regioselectivity. mdpi.com

Microwave-Assisted and Flow Chemistry Approaches

Modern synthetic techniques such as microwave-assisted synthesis and flow chemistry offer significant advantages for the preparation of this compound.

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields by providing rapid and uniform heating. mdpi.comnih.govresearchgate.netanton-paar.com This technique is particularly well-suited for reactions that are slow at ambient temperatures. ijnrd.org

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis for a Hypothetical Friedel-Crafts Acylation Step
ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction TimeSeveral hoursMinutes
TemperatureReflux temperature of solventCan exceed boiling point of solvent in a sealed vessel
YieldModerate to goodOften higher due to reduced side reactions
Energy ConsumptionHighLow

Flow Chemistry: Flow chemistry involves performing reactions in a continuous stream, which offers enhanced safety, scalability, and control over reaction parameters. acs.orgnumberanalytics.comnih.gov For a multi-step synthesis of this compound, a flow-based approach could streamline the process, reduce manual handling of intermediates, and allow for precise optimization of each reaction step. thieme-connect.de

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. researchgate.neted.ac.uk For a Friedel-Crafts acylation approach to synthesize this compound, several parameters can be fine-tuned.

Table 2: Optimization of a Hypothetical Friedel-Crafts Acylation for the Synthesis of this compound
ParameterCondition ACondition BCondition CCondition D
Lewis Acid CatalystAlCl3FeCl3AlCl3ZnCl2
SolventCS2CH2Cl2NitrobenzeneCH2Cl2
Temperature (°C)0 - 525250 - 5
Reaction Time (h)4648
Yield (%)(Hypothetical) 75(Hypothetical) 60(Hypothetical) 85(Hypothetical) 50

The choice of Lewis acid catalyst, solvent, temperature, and reaction time can all have a significant impact on the outcome of the reaction. masterorganicchemistry.com Stoichiometric amounts of the Lewis acid are often required in Friedel-Crafts acylations because the product ketone can form a complex with the catalyst. wikipedia.orgorganic-chemistry.org An aqueous workup is necessary to break this complex and isolate the desired product. wikipedia.org

Mechanistic Elucidation of Key Synthetic Transformations

Understanding the reaction mechanism is fundamental to optimizing a synthetic route. For the Friedel-Crafts acylation, the mechanism proceeds through several well-defined steps: byjus.com

Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) coordinates to the chlorine atom of the 3-(3-methylphenyl)propionyl chloride. This is followed by the cleavage of the carbon-chlorine bond to form a resonance-stabilized acylium ion.

Electrophilic Aromatic Substitution: The acylium ion then acts as an electrophile and attacks the electron-rich 3-chlorobenzene ring. This results in the formation of a carbocation intermediate, known as a sigma complex, where the aromaticity of the ring is temporarily disrupted.

Deprotonation and Regeneration of the Catalyst: A weak base, such as the AlCl₄⁻ complex, removes a proton from the sigma complex, restoring the aromaticity of the ring and forming the final product, this compound. This step also regenerates the Lewis acid catalyst.

Due to the electron-withdrawing nature of the carbonyl group in the product, the resulting ketone is less reactive than the starting material, which prevents further acylation reactions. wikipedia.org

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of 3 Chloro 3 3 Methylphenyl Propiophenone

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. A complete NMR analysis of 3'-Chloro-3-(3-methylphenyl)propiophenone would provide detailed information about its proton and carbon framework, as well as the connectivity between atoms.

Comprehensive ¹H NMR Spectral Interpretation

A ¹H NMR spectrum of this compound would be expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The interpretation would involve analyzing chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J) to deduce the neighboring proton relationships.

Expected ¹H NMR Data:

Proton Assignment Expected Chemical Shift (ppm) Expected Multiplicity Expected Coupling Constant (J, Hz)
Aromatic Protons (3-chlorophenyl group)7.2 - 8.0m-
Aromatic Protons (3-methylphenyl group)6.9 - 7.3m-
Methine Proton (-CH-)4.5 - 5.5t or dd6.0 - 8.0
Methylene (B1212753) Protons (-CH₂-)3.0 - 3.8m-
Methyl Protons (-CH₃)2.3 - 2.5s-

Note: This is a hypothetical data table based on known chemical shift ranges for similar structural motifs.

¹³C NMR Chemical Shift and Multiplicity Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal. The chemical shifts of these signals are indicative of the electronic environment of the carbon atoms (e.g., carbonyl, aromatic, aliphatic). Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) would be used to differentiate between methyl (-CH₃), methylene (-CH₂), methine (-CH), and quaternary carbons.

Expected ¹³C NMR Data:

Carbon Assignment Expected Chemical Shift (ppm)
Carbonyl Carbon (C=O)195 - 205
Aromatic Carbons (C-Cl)133 - 136
Aromatic Carbons125 - 140
Methine Carbon (-CH-)45 - 55
Methylene Carbon (-CH₂-)40 - 50
Methyl Carbon (-CH₃)20 - 25

Note: This is a hypothetical data table based on known chemical shift ranges for similar structural motifs.

Application of 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

Two-dimensional (2D) NMR experiments are crucial for establishing the precise connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, allowing for the assignment of adjacent protons in the propiophenone (B1677668) backbone and within the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate directly bonded proton and carbon atoms (¹H-¹³C), enabling the unambiguous assignment of protonated carbons.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Studies

High-resolution mass spectrometry would be employed to determine the exact mass of the molecular ion, which in turn would confirm the elemental composition of this compound (C₁₆H₁₅ClO). The high accuracy of this technique allows for the differentiation between compounds with the same nominal mass. Furthermore, by analyzing the fragmentation pattern observed in the mass spectrum, key structural features can be identified. Expected fragmentation would likely involve cleavage adjacent to the carbonyl group, leading to the formation of characteristic acylium ions.

Expected HRMS Data:

Ion Calculated Exact Mass Observed Exact Mass
[M]+258.0811(To be determined)
[M+H]+259.0889(To be determined)
[M+Na]+281.0708(To be determined)

Note: This is a hypothetical data table. The observed exact mass would be determined experimentally.

Vibrational Spectroscopy (FT-IR) for Functional Group Identification and Conformational Insights

Fourier-transform infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The FT-IR spectrum of this compound would be expected to show prominent absorption bands corresponding to the carbonyl group, aromatic rings, and C-H bonds.

Expected FT-IR Data:

Vibrational Mode Expected Frequency Range (cm⁻¹)
C=O Stretch (Ketone)1680 - 1700
C=C Stretch (Aromatic)1450 - 1600
C-H Stretch (Aromatic)3000 - 3100
C-H Stretch (Aliphatic)2850 - 3000
C-Cl Stretch600 - 800

Note: This is a hypothetical data table based on known vibrational frequencies for similar functional groups.

Electronic Spectroscopy (UV-Vis) for Chromophore Analysis

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores, such as the benzoyl and phenyl groups in the target molecule. The UV-Vis spectrum of this compound, typically recorded in a solvent like methanol (B129727) or ethanol, would be expected to exhibit absorption maxima (λmax) corresponding to π → π* and n → π* transitions associated with the aromatic rings and the carbonyl group.

Expected UV-Vis Data:

Solvent λmax (nm) Type of Transition
Methanol~250 - 280π → π
Methanol~300 - 330n → π

Note: This is a hypothetical data table based on the expected electronic transitions for the chromophores present in the molecule.

Chromatographic Techniques for Purity Assessment and Separation Studies

The rigorous assessment of purity and the effective separation of this compound from reaction mixtures and potential impurities are critical aspects of its synthesis and characterization. Chromatographic techniques, renowned for their high resolving power, are indispensable tools for achieving these analytical objectives. The selection of an appropriate chromatographic method is contingent upon the physicochemical properties of the analyte, including its volatility, polarity, and thermal stability. For a compound with the structural attributes of this compound, both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are highly applicable for purity determination and separation studies.

High-performance liquid chromatography is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds. For this compound, reversed-phase HPLC (RP-HPLC) is the most common and effective approach. In this modality, a nonpolar stationary phase is used in conjunction with a polar mobile phase. The separation is based on the differential partitioning of the analyte and its impurities between the two phases. Purity is typically determined by calculating the area percentage of the main peak in the chromatogram. A purity level of 99.21% has been reported for the related compound 3-chloropropiophenone (B135402) using HPLC, demonstrating the utility of this technique for this class of compounds. medchemexpress.com

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is another powerful technique for the analysis of volatile and thermally stable compounds like this compound. In GC, the sample is vaporized and transported through a capillary column by an inert carrier gas. The separation is achieved based on the compound's boiling point and its interactions with the stationary phase. The subsequent detection by a mass spectrometer allows for the unequivocal identification of the separated components based on their mass-to-charge ratio and fragmentation patterns. This hyphenated technique is invaluable for both purity assessment and the identification of trace impurities. For instance, the analysis of the structurally similar 2-amino-3'-chloropropiophenone has been successfully performed using GC-MS. policija.si

The selection of chromatographic conditions is paramount for achieving optimal separation and accurate quantification. Key parameters that are meticulously optimized include the choice of the stationary phase (column), the composition and flow rate of the mobile phase (for HPLC) or carrier gas (for GC), and the detector settings.

Below are representative data tables illustrating typical parameters that would be employed for the chromatographic analysis of this compound, based on established methods for related propiophenone derivatives. policija.si

Table 1: Illustrative High-Performance Liquid Chromatography (HPLC) Parameters

ParameterValue
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and water gradient
Detector UV at 254 nm
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C

Table 2: Illustrative Gas Chromatography-Mass Spectrometry (GC-MS) Parameters

ParameterValue
Column HP-5ms (or equivalent 5% phenyl-methylpolysiloxane)
Carrier Gas Helium
Injection Mode Split
Injector Temperature 280 °C
Oven Program Initial temp 150°C, ramp to 280°C
Mass Spectrometer Electron Ionization (EI), 70 eV
Scan Range 50-550 amu

Thin-layer chromatography (TLC) also serves as a rapid and cost-effective preliminary tool for assessing the purity of this compound and for monitoring the progress of its synthesis. By spotting the sample on a TLC plate coated with a stationary phase (e.g., silica (B1680970) gel) and developing it with an appropriate mobile phase, the separation of the compound from its impurities can be visualized, often under UV light. The retention factor (Rf) values can provide a qualitative measure of purity.

Computational and Theoretical Investigations of 3 Chloro 3 3 Methylphenyl Propiophenone

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, typically employing Density Functional Theory (DFT), are fundamental to understanding the electronic properties of a molecule. These calculations provide insights into molecular stability, reactivity, and the nature of chemical bonds.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity. For 3'-Chloro-3-(3-methylphenyl)propiophenone, this analysis would pinpoint the distribution of these orbitals across the molecule, indicating likely sites for nucleophilic and electrophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Parameters

Parameter Description Hypothetical Value
EHOMO Energy of the Highest Occupied Molecular Orbital Data not available
ELUMO Energy of the Lowest Unoccupied Molecular Orbital Data not available

Molecular Electrostatic Potential (MEP) Surface Mapping

An MEP map is a visual tool used to understand the charge distribution within a molecule. It illustrates regions of negative electrostatic potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and prone to nucleophilic attack. For this compound, one would expect negative potential around the oxygen atom of the carbonyl group and the chlorine atom, while positive potentials would likely be found around the hydrogen atoms.

Conformational Analysis and Potential Energy Surface Mapping

Due to the presence of several single bonds, this compound can exist in various conformations. Conformational analysis involves systematically rotating these bonds and calculating the corresponding energy to map the potential energy surface. This process identifies the lowest-energy conformer (the most stable structure) and the energy barriers between different conformations, which is crucial for understanding the molecule's flexibility and preferred shape.

Molecular Docking and Ligand-Protein Interaction Predictions

If this compound were being investigated for potential biological activity, molecular docking simulations would be performed. This computational technique predicts the preferred orientation of the molecule when bound to a specific protein target. The results provide insights into the binding affinity (strength of the interaction) and the specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. Without a specified biological target, this analysis remains hypothetical.

Structure Activity Relationship Sar Studies of 3 Chloro 3 3 Methylphenyl Propiophenone Derivatives

Design Principles for Structural Modification and Analog Synthesis

The design of analogs of 3'-Chloro-3-(3-methylphenyl)propiophenone is guided by established principles of medicinal chemistry aimed at optimizing a molecule's interaction with its biological target. The core scaffold of this compound presents several key regions for modification: the 3'-chloro substituted phenyl ring (A-ring), the 3-methylphenyl ring (B-ring), and the propiophenone (B1677668) backbone.

Key Modification Regions:

B-Ring (3-methylphenyl): The methyl group's position can be varied (e.g., to the 2- or 4-position) to investigate the impact of steric bulk on activity. Furthermore, replacing the methyl group with other alkyl groups of varying sizes (e.g., ethyl, isopropyl) or with electronically different substituents (e.g., methoxy, trifluoromethyl) can provide insights into the hydrophobic and electronic interactions with the target.

Propiophenone Linker: The three-carbon chain can be lengthened or shortened to alter the distance and orientation between the two phenyl rings. The carbonyl group is a potential hydrogen bond acceptor and its modification or replacement could significantly impact binding affinity.

The primary goals of these modifications are to enhance potency, selectivity, and pharmacokinetic properties while minimizing potential off-target effects.

Impact of Substituent Variation on Electronic and Steric Properties

The introduction of different substituents at various positions on the this compound scaffold directly influences its electronic and steric properties, which in turn dictates its biological activity.

Steric Effects: The size and shape of substituents play a crucial role in how the molecule fits into its binding site. For instance, increasing the size of the substituent on the B-ring from a methyl to a tert-butyl group could introduce steric hindrance, potentially preventing optimal binding. Conversely, a smaller substituent might not fill the available space in the binding pocket, leading to a weaker interaction.

The interplay between electronic and steric effects is often complex. A substituent might have a favorable electronic influence but an unfavorable steric one, or vice versa. Therefore, a systematic variation of substituents is necessary to deconvolute these effects and identify the optimal combination for biological activity.

Illustrative Data on Substituent Effects (Hypothetical)

Substituent at 3'-positionElectronic EffectSteric HindranceRelative Activity
-ClElectron-withdrawingModerate1.0
-FElectron-withdrawingLow0.8
-BrElectron-withdrawingHigh0.5
-CH3Electron-donatingModerate1.2
-NO2Strongly Electron-withdrawingModerate0.3

Note: This table is for illustrative purposes to demonstrate the concepts of electronic and steric effects and does not represent actual experimental data.

Synthetic Strategies for Analog and Homolog Library Generation

The efficient generation of a library of analogs and homologs of this compound is essential for comprehensive SAR studies. This is typically achieved through convergent synthetic routes that allow for the late-stage introduction of diversity.

A common synthetic approach involves the Friedel-Crafts acylation or a related coupling reaction. For instance, a substituted benzoyl chloride (representing the A-ring) can be reacted with a substituted phenylpropane derivative (representing the B-ring and propiophenone backbone).

General Synthetic Scheme:

Preparation of Precursors: A variety of substituted 3-chlorobenzoyl chlorides and 3-methylphenylpropane derivatives would be synthesized. For example, different halogenated or alkylated benzoyl chlorides can be prepared from the corresponding benzoic acids. Similarly, variations on the 3-methylphenylpropane precursor can be achieved through standard aromatic substitution and side-chain modification reactions.

Coupling Reaction: The two key fragments are then coupled. A common method is the Friedel-Crafts acylation of a suitable aromatic substrate with a propanoyl chloride derivative in the presence of a Lewis acid catalyst like aluminum chloride.

Library Generation: By systematically combining different A-ring and B-ring precursors, a diverse library of analogs can be rapidly assembled. This combinatorial approach allows for the exploration of a wide range of substituent variations in an efficient manner.

For homologs, the length of the alkyl chain connecting the two phenyl rings can be varied by using different acyl chlorides (e.g., butanoyl chloride, pentanoyl chloride) in the acylation step.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For the derivatives of this compound, a QSAR model can be developed to predict the activity of novel, unsynthesized analogs, thereby guiding the synthetic efforts towards more potent compounds.

Steps in QSAR Modeling:

Data Collection: A dataset of synthesized analogs with their corresponding experimentally determined biological activities is compiled.

Descriptor Calculation: For each molecule in the dataset, a set of numerical descriptors is calculated. These descriptors quantify various aspects of the molecular structure, including:

Electronic descriptors: Dipole moment, partial charges, HOMO/LUMO energies.

Steric descriptors: Molecular volume, surface area, shape indices.

Hydrophobic descriptors: LogP (partition coefficient).

Topological descriptors: Connectivity indices.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical equation that correlates the calculated descriptors with the observed biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability.

A validated QSAR model can provide valuable insights into the key structural features that govern the biological activity of this class of compounds. For example, the model might reveal that a high positive partial charge on a specific atom and a low molecular volume are correlated with increased potency. This information can then be used to design new analogs with a higher probability of being active, thus accelerating the drug discovery process.

Example of a Simplified QSAR Equation (Hypothetical):

Biological Activity = (0.5 * LogP) - (2.1 * Molecular_Volume) + (1.3 * Dipole_Moment) + Constant

This hypothetical equation suggests that higher hydrophobicity (LogP) and a larger dipole moment are beneficial for activity, while a larger molecular volume is detrimental.

Advanced Material Science and Supramolecular Chemistry Applications

Investigation as a Component in Polymer Synthesis or Modification

Currently, there is a lack of published research specifically detailing the use of 3'-Chloro-3-(3-methylphenyl)propiophenone as a monomer or modifying agent in polymer synthesis. The structure of the molecule, featuring a reactive ketone group and chloro- and methyl-substituted phenyl rings, suggests theoretical potential for incorporation into polymer chains or for use in post-polymerization modification. However, without experimental data, its reactivity ratios, the properties of resulting polymers, and its efficiency as a modifying agent remain undetermined.

Potential as a Photoinitiator or Photoreactive Unit in Materials

Propiophenone (B1677668) derivatives are known to exhibit photoinitiating properties, making them valuable in light-cured material applications. While the general class of compounds is recognized for this potential, specific studies on the photoinitiating capabilities of this compound are not present in the current body of scientific literature. Research would be required to determine its absorption spectrum, quantum yield for radical generation, and efficiency in initiating polymerization of various monomers. Such data would be crucial for evaluating its suitability in applications like UV-curable coatings, inks, and adhesives.

Complexation Studies with Metal Ions and Supramolecular Assemblies

The carbonyl group and the chlorine substituent on the phenyl rings of this compound present potential sites for coordination with metal ions. This could theoretically lead to the formation of novel metal-organic complexes or coordination polymers with interesting catalytic, magnetic, or optical properties. Furthermore, the aromatic rings could participate in π-π stacking interactions, suggesting a role in the formation of supramolecular assemblies. However, to date, no complexation studies with various metal ions or investigations into its self-assembly behavior to form supramolecular structures have been reported in peer-reviewed literature.

Crystallographic Analysis and Solid State Research of 3 Chloro 3 3 Methylphenyl Propiophenone

Single Crystal X-Ray Diffraction Studies for Absolute Configuration and Unit Cell Determination

No single-crystal X-ray diffraction data for 3'-Chloro-3-(3-methylphenyl)propiophenone has been reported. Such a study would be essential to definitively determine its absolute configuration and to characterize the fundamental building block of its crystal lattice, the unit cell. This analysis would provide precise measurements of the unit cell parameters (a, b, c, α, β, γ), the space group, and the number of molecules in the asymmetric unit (Z').

Polymorphism and Co-crystallization Investigations

There are no published investigations into the potential polymorphic forms of this compound. Polymorphism, the ability of a compound to crystallize in multiple different crystal structures, is a critical area of solid-state research. Studies in this area would involve screening for different crystalline forms under various crystallization conditions (e.g., different solvents, temperatures, and pressures). Similarly, no co-crystallization studies involving this compound have been documented. Such research would explore the formation of new crystalline solids with other molecules (co-formers) to potentially modify its physicochemical properties.

Analysis of Intermolecular Interactions and Crystal Packing

A detailed analysis of the intermolecular interactions and crystal packing of this compound cannot be conducted without the foundational crystal structure data. This section would typically involve a thorough examination of the non-covalent interactions, such as hydrogen bonds, halogen bonds, van der Waals forces, and π-π stacking, that govern how the molecules arrange themselves in the solid state. Understanding these interactions is crucial for explaining the macroscopic properties of the crystalline material.

Methodological Innovations and Analytical Advancements in Propiophenone Research

Development of Novel Analytical Techniques for Quantification and Detection

The accurate quantification and detection of substituted propiophenones are crucial for chemical synthesis, quality control, and forensic analysis. Modern analytical chemistry offers a suite of powerful techniques for the characterization of these compounds. Methodologies such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS), are fundamental for separating and identifying complex mixtures. policija.siresearchgate.net

Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, provide detailed structural information. researchgate.netsemanticscholar.org For instance, 1H-NMR and 13C-NMR spectroscopy can elucidate the precise arrangement of atoms within the molecule, confirming the identity of compounds like 3'-Chloro-3-(3-methylphenyl)propiophenone. chemicalbook.com IR spectroscopy is useful for identifying functional groups present in the molecule. semanticscholar.org The development of hyphenated techniques, such as GC-MS and LC-MS/MS, has provided highly sensitive and specific methods for the detection of cathinones and related substances, even in complex matrices like postmortem blood. policija.siresearchgate.net

Recent developments focus on creating more environmentally friendly and efficient extraction techniques. One novel approach utilizes cork-based dispersive solid-phase microextraction as a greener alternative for sample preparation prior to LC-MS/MS analysis. researchgate.net For ensuring the quality of pharmaceutical raw materials, specific GC methods have been developed to detect and quantify regioisomeric impurities, which are often challenging to separate. longdom.org

Table 1: Advanced Analytical Techniques for Propiophenone (B1677668) Analysis
TechniqueAbbreviationPrimary ApplicationKey Advantages
Gas Chromatography-Mass SpectrometryGC-MSSeparation and identification of volatile compounds.High resolution, excellent for complex mixture analysis. policija.si
High-Performance Liquid ChromatographyHPLCSeparation of non-volatile compounds.Versatile, widely applicable for purity determination. medchemexpress.com
Liquid Chromatography-Tandem Mass SpectrometryLC-MS/MSHighly sensitive quantification and structural analysis.Excellent for trace-level detection in biological matrices. researchgate.net
Nuclear Magnetic Resonance SpectroscopyNMRDetailed structural elucidation.Provides unambiguous structure confirmation. chemicalbook.com
Fourier-Transform Infrared SpectroscopyFTIRFunctional group identification.Rapid, non-destructive, and useful for isomer discrimination. researchgate.net

Chemoinformatics and Machine Learning Applications in Compound Design and Property Prediction

Chemoinformatics and machine learning have become indispensable tools in modern drug discovery and materials science, enabling the in silico design and property prediction of novel compounds. encyclopedia.pubnih.gov These computational approaches can significantly accelerate the research process by prioritizing candidates for synthesis and testing, thereby reducing time and cost. researchgate.net For a compound like this compound, these methods can predict a wide range of physicochemical and pharmacokinetic properties.

Quantitative Structure-Activity Relationship (QSAR) modeling is a key chemoinformatic technique used to correlate the chemical structure of compounds with their biological activity or other properties. nih.govresearchgate.net By transforming chemical structures into numerical descriptors, machine learning algorithms can build predictive models. encyclopedia.pubnih.gov These models can then be used to estimate the properties of new, unsynthesized molecules.

A major application of these in silico methods is the prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties. nih.govnih.gov Early prediction of a compound's ADME profile is critical to avoid failures in later stages of drug development. researchgate.net Various computational models can estimate parameters such as solubility, membrane permeability, and metabolic stability, providing a comprehensive preclinical assessment of a molecule's potential. nih.govnih.gov

Table 2: Chemoinformatics and Machine Learning Approaches
MethodologyApplication in Propiophenone ResearchPredicted Parameters
Quantitative Structure-Activity Relationship (QSAR)Predicting biological activity based on molecular structure. nih.govInhibitory concentrations (IC50), binding affinity.
In Silico ADME PredictionForecasting pharmacokinetic properties. nih.govnih.govSolubility, permeability, metabolic stability, potential toxicity.
Molecular DockingSimulating the interaction between a compound and a biological target.Binding mode, affinity, and interaction forces.
Molecular Dynamics (MD) SimulationsAnalyzing the physical movements of atoms and molecules over time.Conformational changes, binding stability, free energy of binding.

High-Throughput Screening Methodologies for Biological Evaluation

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of thousands to millions of compounds for their biological or biochemical activity. ufl.edu This automated process is essential for identifying "hits"—compounds that display a desired activity against a specific biological target. ufl.edu A compound such as this compound could be included in large chemical libraries and evaluated in various HTS campaigns to uncover potential therapeutic applications. ufl.eduufl.edu

A primary area where propiophenone-like scaffolds are investigated is in the development of protein kinase inhibitors, which are crucial in cancer therapy and other diseases. nih.gov Numerous HTS-compatible assays have been developed to screen for kinase activity. thermofisher.comdiscoverx.com These are typically homogeneous, non-radioactive assays designed for miniaturization in 384- or 1536-well plate formats. ufl.edunih.gov Technologies like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and luminescence-based assays (e.g., ADP-Glo) are widely used due to their robustness and sensitivity. thermofisher.comlabhoo.com

The goal of an HTS campaign is not only to identify active compounds but also to provide initial data on their potency and selectivity. nih.gov Hits from a primary screen are typically subjected to dose-response assays to determine their IC50 values. nih.gov Subsequent screening against a panel of related targets helps to establish a selectivity profile, which is critical for prioritizing compounds for further lead optimization. nih.gov

Table 3: High-Throughput Screening Assays for Biological Evaluation
Assay TechnologyPrincipleTypical ApplicationExample
TR-FRET AssaysMeasures energy transfer between two fluorescent molecules.Kinase activity and binding assays. thermofisher.comLanthaScreen®, Adapta® Universal Kinase Assays
Luminescence-Based AssaysMeasures light produced by a biochemical reaction.Quantifying enzyme activity by measuring ATP consumption. nih.govADP-Glo™ Kinase Assay
AlphaScreen®Amplified luminescent proximity homogeneous assay.Detecting a wide range of biomolecular interactions. nih.govUlk1 Kinase Assay
High-Content Imaging (HCI)Automated microscopy and image analysis to measure cellular effects.Assessing changes in cell morphology, proliferation, or protein localization. researchgate.netCell-based assays for cancer or neurodegenerative diseases.

Future Directions and Research Perspectives for 3 Chloro 3 3 Methylphenyl Propiophenone

Exploration of Unconventional Synthetic Methodologies

The synthesis of propiophenone (B1677668) derivatives has traditionally been accomplished through established methods such as Friedel-Crafts acylation. researchgate.net However, the future of organic synthesis lies in the development of more efficient, sustainable, and innovative methodologies. For a compound like 3'-Chloro-3-(3-methylphenyl)propiophenone, exploring unconventional synthetic routes could unlock new efficiencies and chemical properties.

Future research could focus on the following areas:

Photoredox Catalysis: Visible-light-mediated reactions represent a green and powerful tool in modern synthesis. researchgate.net Investigating a light-driven pathway for the synthesis of this compound could offer milder reaction conditions and unique reactivity compared to traditional methods.

Biocatalysis: The use of enzymes for asymmetric reduction offers high selectivity and enantiopurity. A bio-catalyzed approach, similar to that used for synthesizing precursors to drugs like (S)-Dapoxetine, could be developed to produce specific stereoisomers of the target compound or its derivatives. guidechem.com

Flow Chemistry: Continuous-flow synthesis provides enhanced control over reaction parameters, improves safety, and allows for easier scalability. sciencedaily.cominnovationnewsnetwork.com Developing a flow-based synthesis for this molecule could be integrated into automated platforms for rapid library generation. innovationnewsnetwork.com A patent for the related compound 3'-methyl propiophenone describes a process starting from m-methyl benzaldehyde (B42025) and a Grignard reagent, followed by catalytic oxidation, a process that could be adapted for flow systems. google.com

Table 1: Comparison of Potential Synthetic Methodologies

MethodologyPotential AdvantagesKey Research Focus
Friedel-Crafts Acylation Well-established, reliable for ketone synthesis.Optimization for higher yields and purity with complex substrates.
Photoredox Catalysis Green chemistry, mild conditions, novel reactivity. researchgate.netCatalyst screening, reaction optimization under various light sources.
Biocatalysis High enantioselectivity, environmentally friendly. guidechem.comEnzyme discovery and engineering for substrate specificity.
Flow Chemistry Enhanced safety, scalability, and automation potential. sciencedaily.comReactor design, integration with real-time analytics.

Identification of Novel Biological Targets and Mechanistic Pathways

The structural features of this compound suggest it may interact with various biological targets. The presence of a chlorine atom can significantly enhance binding affinity and alter pharmacokinetic properties, an effect sometimes referred to as the "magic chloro effect". chemrxiv.org Propiophenone derivatives are widely studied for their therapeutic potential, and related structures have shown diverse biological activities. ontosight.ai

A key area of future investigation is the systematic screening of this compound against various biological targets. Given that the simpler analog, 3'-Chloropropiophenone, is a reactant in the synthesis of the selective serotonin (B10506) reuptake inhibitor (SSRI) (S)-Dapoxetine, the serotonin transporter is a primary putative target. guidechem.com Furthermore, related heterocyclic structures like 2-azetidinones possess known antibacterial and anti-inflammatory properties, suggesting that derivatives of the target compound could be explored for similar activities. mdpi.com

Table 2: Potential Biological Targets and Research Approaches

Potential Target ClassRationale / Related CompoundsSuggested Research Approach
Neurotransmitter Transporters Analog 3'-Chloropropiophenone is a precursor to an SSRI. guidechem.comRadioligand binding assays, in-vitro uptake inhibition studies.
Enzymes (e.g., Kinases, Proteases) Propiophenone scaffold is common in bioactive molecules. ontosight.aiHigh-throughput enzymatic assays, differential scanning fluorimetry.
Bacterial Proteins Related heterocyclic derivatives show antibacterial activity. mdpi.comMinimum Inhibitory Concentration (MIC) assays against bacterial panels.
Ion Channels Halogenated compounds are known to modulate ion channels.Electrophysiological studies (e.g., patch-clamp) on various channel types.

Integration with Advanced Robotics and Automation in Chemical Discovery

The process of chemical discovery, from synthesis to biological testing, is often slow and labor-intensive. Advanced robotics and artificial intelligence (AI) are revolutionizing this landscape by enabling high-throughput experimentation and autonomous discovery. nih.gov

The future development of this compound and its analogs could be significantly accelerated by leveraging these technologies:

Automated Synthesis Platforms: Systems like 'RoboChem' and the Molecule Maker Lab utilize robotic arms and flow chemistry to synthesize molecules with minimal human intervention. sciencedaily.comillinois.edu Such a platform could be programmed to create a library of derivatives of this compound by systematically varying substituents. This approach allows for the rapid generation of compounds for structure-activity relationship (SAR) studies. innovationnewsnetwork.com

AI-Driven Discovery: AI and machine learning algorithms can analyze data from high-throughput screening to predict the biological activity of new molecules and suggest the next set of compounds to synthesize. youtube.comdrugtargetreview.com By integrating an automated synthesis robot with AI-driven decision-making, researchers could create a closed-loop system that autonomously explores the chemical space around the core propiophenone structure to optimize for a desired biological activity. analytica-world.com This accelerates the discovery process by allowing research to proceed 24/7, making decisions in near real-time. analytica-world.com

Potential for Development as a Chemical Probe for Biological Systems

A chemical probe is a small molecule designed to selectively interact with a specific biological target, enabling researchers to study its function in cells and organisms. mskcc.org Given its potential to interact with targets like the serotonin transporter, this compound represents a promising scaffold for the development of a chemical probe.

The development process would involve several stages:

Potency and Selectivity Optimization: Using the automated synthesis and screening methods described above, derivatives would be created and tested to identify a compound with high potency for a single target and minimal off-target effects. mdpi.com

Functionalization: The optimized molecule would be modified to incorporate a reporter tag. This could be a fluorescent dye for use in microscopy and flow cytometry or a biotin (B1667282) tag for affinity purification and proteomic studies. mskcc.org

In-situ Validation: The resulting probe would be used in cellular systems to confirm that it engages with its intended target and can be used to study the biological consequences of that interaction. The development of endocannabinoid-based probes serves as a successful template for this type of research. nih.gov

By transforming this compound from a simple chemical compound into a validated chemical probe, researchers could create a powerful tool for dissecting complex biological pathways, ultimately leading to new therapeutic insights.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3'-Chloro-3-(3-methylphenyl)propiophenone in a laboratory setting?

  • Methodological Answer : Synthesis typically involves condensation reactions between 3-chloro-substituted benzaldehyde derivatives and appropriate ketones under basic conditions. For example, analogous protocols for halogenated propiophenones suggest using ethanol or methanol as solvents with catalytic bases (e.g., NaOH) and heating to 60–80°C for 6–12 hours. Post-synthesis purification may involve vacuum distillation or recrystallization to achieve >95% purity .

Q. What are the key physicochemical properties of this compound relevant to experimental handling?

  • Methodological Answer : Key properties include:

  • Solubility : Miscible in chloroform, sparingly soluble in methanol ().
  • Melting/Boiling Points : Estimated boiling point ~235°C (based on structural analogs; ).
  • Stability : Store under inert atmosphere (N₂/Ar) at 2–8°C to prevent degradation .

Q. What safety precautions should be taken when handling this compound in research laboratories?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
  • Waste Disposal : Segregate halogenated waste and collaborate with certified waste management services for incineration .
  • Toxicity Notes : Limited acute toxicity data exist; assume Category 4 hazards (oral/dermal/inhalation) and monitor for delayed symptoms .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for asymmetric reduction of this compound?

  • Methodological Answer : Asymmetric reduction protocols (e.g., using R. mucilaginosa cells) require optimizing:

  • Substrate Concentration : Test 1–20 mM ranges to balance reaction rate and enzyme inhibition .
  • Temperature : Perform reactions at 25–30°C to maintain enzyme activity .
  • Cofactor Regeneration : Include glucose (0.5 g/10 mL buffer) to sustain NADPH levels .

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

  • Methodological Answer :

  • Structural Confirmation : Use ¹H/¹³C NMR for substituent positioning and LC-MS for molecular weight validation .
  • Purity Assessment : HPLC with UV detection (λ = 254 nm) or GC-MS for volatile derivatives .

Q. How does the presence of chloro and methyl substituents influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • Chloro Group : Acts as an electron-withdrawing group, activating the carbonyl for nucleophilic attack at the β-position .
  • Methyl Group : Introduces steric hindrance, potentially slowing reactions at the meta position. Comparative kinetic studies with unsubstituted analogs are recommended to quantify effects .

Q. What are the challenges in interpreting conflicting data regarding the bioactivity of halogenated propiophenones like this compound?

  • Methodological Answer :

  • Data Gaps : Limited ecotoxicological profiles (e.g., persistence, bioaccumulation) require cross-referencing with structurally similar compounds .
  • Experimental Controls : Use standardized assays (e.g., enzyme inhibition IC₅₀) and validate results across multiple cell lines or in vivo models .

Q. How can continuous flow reactors be implemented to improve the synthesis scalability of this compound?

  • Methodological Answer :

  • Reactor Design : Use microfluidic systems with residence times <30 minutes to enhance heat/mass transfer .
  • Process Monitoring : Integrate inline FTIR or UV spectroscopy for real-time yield tracking .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.